molecular formula C10H14N2O B1456514 2-cyclohexanecarbonyl-1H-imidazole CAS No. 61985-28-2

2-cyclohexanecarbonyl-1H-imidazole

Cat. No. B1456514
CAS RN: 61985-28-2
M. Wt: 178.23 g/mol
InChI Key: XHRORDHYYBFCFC-UHFFFAOYSA-N
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Description

2-Cyclohexanecarbonyl-1H-imidazole is a chemical compound used for pharmaceutical testing . It has the molecular formula C10H14N2O .


Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular weight of 2-cyclohexanecarbonyl-1H-imidazole is 178.23 . The InChI code for this compound is 1S/C10H14N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .

Scientific Research Applications

Medicine

Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of a variety of drugs, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral drugs .

Enzyme Inhibitors

Imidazole derivatives are also used as enzyme inhibitors . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. By blocking the enzyme’s active site, inhibitors prevent the substrate from binding and slow down or stop the enzyme’s function.

Agriculture

In the agricultural sector, imidazole derivatives act as selective plant growth regulators, fungicides, and herbicides . These compounds help control the growth and development of plants and protect them from various diseases.

Green Chemistry

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . These compounds are used as solvents and catalysts in various chemical reactions, contributing to more environmentally friendly methods in chemical organic synthesis .

Synthetic Chemistry

Imidazole derivatives are used in synthetic chemistry for the synthesis of other complex molecules . They are involved in diverse multicomponent reactions conducted under different conditions .

Industrial Chemistry

In industrial chemistry, imidazole derivatives are used in the production of dyes for solar cells and other optical applications . They are also used in the creation of functional materials .

Catalysis

Imidazole derivatives are used in catalysis . For example, a novel protocol for the cyclization of amido-nitriles was reported to proceed via nickel-catalysed addition to nitrile .

Antimicrobial and Larvicidal Activities

A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst and evaluated for their antimicrobial and larvicidal activities .

Safety and Hazards

The safety data sheet for imidazole suggests that it may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

cyclohexyl(1H-imidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRORDHYYBFCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737224
Record name Cyclohexyl(1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexanecarbonyl-1H-imidazole

CAS RN

61985-28-2
Record name Cyclohexyl(1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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